Cas no 2227901-11-1 ((2R)-1-amino-4-(thiophen-3-yl)butan-2-ol)

(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1-amino-4-(thiophen-3-yl)butan-2-ol
- EN300-1783605
- 2227901-11-1
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- インチ: 1S/C8H13NOS/c9-5-8(10)2-1-7-3-4-11-6-7/h3-4,6,8,10H,1-2,5,9H2/t8-/m1/s1
- InChIKey: LNCMJERPTUPMKF-MRVPVSSYSA-N
- SMILES: S1C=CC(=C1)CC[C@H](CN)O
計算された属性
- 精确分子量: 171.07178521g/mol
- 同位素质量: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- XLogP3: 0.7
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783605-0.1g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 0.1g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1783605-5g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 5g |
$5470.0 | 2023-09-19 | ||
Enamine | EN300-1783605-10.0g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 10g |
$8110.0 | 2023-06-02 | ||
Enamine | EN300-1783605-2.5g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 2.5g |
$3696.0 | 2023-09-19 | ||
Enamine | EN300-1783605-1.0g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 1g |
$1887.0 | 2023-06-02 | ||
Enamine | EN300-1783605-0.25g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 0.25g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1783605-0.05g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 0.05g |
$1584.0 | 2023-09-19 | ||
Enamine | EN300-1783605-0.5g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 0.5g |
$1811.0 | 2023-09-19 | ||
Enamine | EN300-1783605-5.0g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 5g |
$5470.0 | 2023-06-02 | ||
Enamine | EN300-1783605-10g |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol |
2227901-11-1 | 10g |
$8110.0 | 2023-09-19 |
(2R)-1-amino-4-(thiophen-3-yl)butan-2-ol 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
(2R)-1-amino-4-(thiophen-3-yl)butan-2-olに関する追加情報
Introduction to (2R)-1-amino-4-(thiophen-3-yl)butan-2-ol (CAS No. 2227901-11-1)
(2R-1-amino-4-(thiophen-3-yl)butan-2-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2227901-11-1), has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a chiral center, which is critical for its biological activity and specificity.
The presence of a thiophene ring in the side chain enhances the compound's interaction with biological targets, making it a valuable scaffold for drug design. Thiophene derivatives are well-known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The specific configuration of (2R) indicates a stereochemical preference that can influence the compound's efficacy and selectivity in biological systems.
Recent advancements in medicinal chemistry have highlighted the importance of stereoselective synthesis in drug development. The synthesis of enantiomerically pure compounds like (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) requires precise methodologies to ensure optimal biological activity. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to achieve high enantiomeric purity, which is essential for minimizing side effects and maximizing therapeutic benefits.
Research studies have demonstrated that the combination of amino and hydroxyl functional groups in this compound can facilitate interactions with various biological receptors. These interactions are crucial for modulating physiological processes and treating diseases. For instance, studies have shown that analogs with similar structural motifs exhibit promising activities against enzymes involved in metabolic pathways relevant to neurological disorders.
The pharmacokinetic properties of (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) are also of considerable interest. Its solubility, metabolic stability, and distribution profile can significantly impact its bioavailability and therapeutic efficacy. Computational modeling and experimental techniques have been utilized to predict and optimize these properties, ensuring that the compound behaves favorably in vivo.
In conclusion, (2R-1-amino-4-(thiophen-3-yl)butan-2-ol) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new drugs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in addressing unmet medical needs.
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